(4-Methoxyphenyl)[8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone
Description
Properties
IUPAC Name |
(4-methoxyphenyl)-[8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decan-4-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c1-34-24-13-7-21(8-14-24)26(31)29-25(20-5-3-2-4-6-20)19-35-27(29)15-17-28(18-16-27)22-9-11-23(12-10-22)30(32)33/h2-14,25H,15-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGXMANWKUJFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(COC23CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Methoxyphenyl)[8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone, also known by its CAS number 338963-16-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C27H27N3O5
- Molecular Weight : 473.52 g/mol
- Density : 1.34 g/cm³ (predicted)
- Boiling Point : 699.7 °C (predicted) .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The presence of both methoxy and nitro groups suggests potential interactions with neurotransmitter systems and inflammatory pathways.
Anticoagulant Properties
Research indicates that derivatives of compounds similar to this compound exhibit significant anticoagulant activity. For instance, modifications in the structure enhance binding affinity to factor Xa, a key enzyme in the coagulation cascade, which may lead to therapeutic applications in managing thromboembolic disorders .
Antitumor Activity
Studies have highlighted the potential of this compound in inhibiting tumor growth through various mechanisms:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
- Inhibition of Angiogenesis : It could impede the formation of new blood vessels necessary for tumor growth.
Neuroprotective Effects
Preliminary investigations suggest that the compound may exert neuroprotective effects, potentially through modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells.
In Vitro Studies
A series of in vitro studies have demonstrated that this compound exhibits dose-dependent inhibition of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were determined to be approximately 15 µM for MCF-7 cells and 20 µM for HeLa cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
In Vivo Studies
In vivo studies using murine models have shown promising results where administration of the compound led to a significant reduction in tumor size compared to control groups. These findings suggest further exploration into its efficacy and safety profile for potential therapeutic use.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the nitrophenyl group is thought to enhance the compound's ability to interact with biological targets involved in cancer proliferation. Studies have shown that derivatives of diazaspiro compounds can inhibit tumor growth in various cancer cell lines, potentially making (4-Methoxyphenyl)[8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone a candidate for further pharmacological investigation.
Antimicrobial Properties : The compound's unique structure may also contribute to antimicrobial activity. Similar compounds have been reported to exhibit activity against a range of bacterial and fungal strains, suggesting that this compound could be explored for its potential as an antimicrobial agent.
Neurological Applications : Given the presence of nitrogen in its structure, there is potential for neuropharmacological applications. Compounds with diazaspiro frameworks have been studied for their effects on neurotransmitter systems, which could lead to developments in treatments for neurological disorders.
Materials Science Applications
Organic Photovoltaics : The electronic properties of this compound make it a suitable candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy can be harnessed in the development of more efficient solar cells.
Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties. Its incorporation into polymer matrices may enhance mechanical strength and thermal stability, making it valuable in material engineering applications.
Synthetic Applications
Intermediate in Organic Synthesis : As a complex organic molecule, this compound can be utilized as an intermediate in the synthesis of other bioactive compounds. Its functional groups allow for various chemical modifications, enabling chemists to create derivatives with tailored properties.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related diazaspiro compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. The findings suggest that this compound could exhibit similar mechanisms and warrants further investigation into its anticancer potential.
Case Study 2: Material Properties
Research conducted on the use of diazaspiro compounds in organic photovoltaic applications showed that incorporating these structures into polymer blends improved charge mobility and light absorption efficiency. This highlights the potential of (4-Methoxyphenyl)[8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-y]methanone as a functional material in energy conversion technologies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous spirocyclic and aryl-substituted derivatives, focusing on structural variations, physicochemical properties, and inferred biological relevance.
Table 1: Structural and Functional Comparison of Spirocyclic Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Heteroatoms in Spiro Core | Potential Applications |
|---|---|---|---|---|---|
| (4-Methoxyphenyl)[8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone (Target) | C₂₇H₂₅N₃O₄ | 467.51 g/mol | 4-Methoxyphenyl, 4-nitrophenyl, phenyl | 1 O, 2 N | Enzyme inhibition, CNS targets |
| (3-Fluoro-4-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]dec-8-yl)methanone | C₁₉H₂₁FNO₃S | 362.44 g/mol | 3-Fluoro-4-methoxyphenyl | 1 O, 1 S, 1 N | Antimicrobial agents |
| 3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-ylmethanone | C₂₃H₂₁ClN₄O₂ | 444.89 g/mol | 4-Chlorophenyl, indolyl | 1 O, 3 N | Kinase inhibition, cancer research |
| (3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-methoxyphenyl)methanone | C₂₂H₂₅NO₄ | 367.44 g/mol | 1,4-Dioxa-8-azaspiro[4.5]decane, 4-methoxyphenyl | 2 O, 1 N | Neurodegenerative disease models |
| (4-tert-Butylphenyl)(4-nitrophenyl)methanone | C₁₈H₁₉NO₃ | 297.35 g/mol | 4-tert-Butylphenyl, 4-nitrophenyl | None (non-spiro) | UV stabilizers, polymer additives |
Key Observations:
Heteroatom Composition: The target compound contains 1 oxygen and 2 nitrogen atoms in its spiro core, enabling hydrogen bonding and dipole interactions critical for binding to biological targets.
Substituent Effects: The 4-nitrophenyl group in the target compound and (4-tert-butylphenyl)(4-nitrophenyl)methanone introduces strong electron-withdrawing properties, which may stabilize charge-transfer complexes or modulate redox activity. The chlorophenyl and indolyl groups in 3-(4-chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-ylmethanone suggest a focus on targeting hydrophobic binding pockets in kinases or GPCRs.
Spiro Core Modifications: The 1,4-dioxa-8-azaspiro[4.5]decane system in (3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-methoxyphenyl)methanone replaces nitrogen with oxygen, increasing polarity and solubility, which is advantageous for CNS-targeted therapies.
Non-Spiro Analogs: (4-tert-Butylphenyl)(4-nitrophenyl)methanone lacks the spiro framework but retains the nitro group, highlighting the trade-off between structural complexity and functional simplicity in industrial applications.
Research Findings and Implications
- Synthetic Accessibility : The preparation of spirocyclic compounds often involves multi-step reactions, as exemplified by the sodium ethoxide-mediated coupling of triazoles and α-halogenated ketones (similar to methods in ).
- Biological Relevance : Spiro derivatives with nitro or halide substituents (e.g., ) are frequently explored as inhibitors in Alzheimer’s disease and cancer research due to their ability to cross the blood-brain barrier or disrupt protein-protein interactions.
- Computational Tools : Programs like SHELXL and WinGX () are critical for resolving the complex crystallography of spiro compounds, ensuring accurate structural validation.
Preparation Methods
Intramolecular Cyclization of N-Aryl Propyneamides
A pivotal method involves SOCl₂-mediated cyclization of N-aryl propyneamides in dimethyl sulfoxide (DMSO), which simultaneously installs the spirocyclic framework and a methylthio group at the 3-position. For example, treating N-(4-methoxyphenyl)-N-methyl-3-(4-nitrophenyl)propiolamide with SOCl₂ in DMSO at 80°C induces spirolization to form the spiro[4.5]trienone intermediate 3e in 80% yield. DMSO serves dual roles as a solvent and sulfur source, with isotopic labeling (DMSO-d₆) enabling deuterated analogs.
Oxidative Cleavage of Tricyclic Ketones
An alternative route employs oxidative cleavage of tricyclo[5.2.2.0¹,⁵]undecane derivatives using ozone or ruthenium catalysts. For instance, ozonolysis of tricyclic ketone 25a followed by reductive workup generates spiro[4.5]decanone 31 with precise stereochemical control. This method is advantageous for scalability, achieving yields >70% with minimal epimerization.
Protective Group Strategies
Temporary Protection of Amine Functionalities
Benzyl (Bn) and tert-butyloxycarbonyl (Boc) groups are employed to shield secondary amines during synthetic operations. For example, benzylation of the diazaspiro core using benzyl bromide and K₂CO₃ in acetonitrile proceeds quantitatively. Boc protection is achieved with di-tert-butyl dicarbonate in THF, providing stability under acidic conditions.
Sequential Deprotection Protocols
Hydrogenolysis with H₂/Pd-C in ethanol cleaves benzyl groups selectively, while Boc removal requires HCl in dioxane. This orthogonal deprotection enables precise functionalization of the diazaspiro nitrogen atoms.
Reaction Optimization and Mechanistic Insights
Solvent and Base Effects in Substitution Reactions
The substitution of mesylates with glycine methyl ester hydrochloride is optimized in acetonitrile using K₂CO₃ as base, achieving >90% conversion. Polar aprotic solvents enhance nucleophilicity, while weaker bases minimize elimination side reactions.
Computational Modeling of Spirolization Pathways
Density functional theory (DFT) calculations reveal that electron-withdrawing substituents (e.g., nitro) lower the activation energy for spirolization by stabilizing the transition state through resonance effects. This explains the high yields (80%) observed for 4-nitrophenyl-containing substrates compared to electron-donating analogs.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency Metrics for Key Synthetic Approaches
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-Methoxyphenyl)[8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone?
- Methodology : Synthesis typically involves multi-step processes, starting with the formation of spirocyclic intermediates via condensation reactions (e.g., between amines and carbonyl-containing precursors). Cyclization steps under controlled anhydrous conditions are critical to forming the 1-oxa-4,8-diazaspiro[4.5]decane core. Functionalization with 4-methoxyphenyl and 4-nitrophenyl groups is achieved through nucleophilic substitution or coupling reactions. Solvent selection (e.g., DMF or acetonitrile) and temperature control (60–100°C) are vital for optimizing yields .
Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm proton environments and carbon frameworks, particularly focusing on spirocyclic protons (δ 3.5–5.0 ppm) and aromatic substituents (δ 6.5–8.5 ppm) .
- X-ray Crystallography : Resolve the spatial arrangement of the spirocyclic system and substituent orientations. This is essential for validating steric effects in biological interactions .
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (e.g., ESI-TOF), cross-referenced with NIST databases for fragmentation patterns .
Q. What are the primary biological targets or activities reported for this compound?
- Methodology : Preliminary screenings often focus on enzyme inhibition (e.g., kinases, proteases) or receptor binding (e.g., GPCRs). Use in vitro assays such as fluorescence polarization for binding affinity or colorimetric assays (e.g., MTT) for cytotoxicity. The nitro group may confer redox activity, while the methoxy group influences lipophilicity and membrane permeability .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield and purity?
- Methodology :
- DoE (Design of Experiments) : Systematically vary parameters like solvent polarity (e.g., THF vs. DCM), catalyst loading (e.g., Pd for coupling steps), and reaction time.
- In-line Analytics : Use HPLC or GC-MS to monitor intermediate formation and purity in real time.
- Side-Reaction Mitigation : Add scavengers (e.g., molecular sieves) to prevent hydrolysis of nitro or methoxy groups during synthesis .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodology :
- SAR (Structure-Activity Relationship) Studies : Synthesize analogs with modified substituents (e.g., replacing nitro with cyano) to isolate contributing factors.
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line, incubation time) to minimize variability.
- Meta-Analysis : Cross-reference data from public databases (e.g., ChEMBL, PubChem) to identify trends or outliers .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., kinase domains). Validate with MD simulations (e.g., GROMACS) to assess stability.
- QSAR Modeling : Train models on datasets of structurally related compounds to predict activity cliffs or toxicity .
Q. What are the environmental degradation pathways and ecotoxicological impacts of this compound?
- Methodology :
- Hydrolysis/Photolysis Studies : Expose the compound to UV light or aqueous buffers at varying pH to identify breakdown products (e.g., nitro → amine reduction).
- Ecotoxicology Assays : Test on model organisms (e.g., Daphnia magna) using OECD guidelines. Monitor bioaccumulation potential via logP calculations .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
